- Transetherification of trityl ethers, Zhurnal Organicheskoi Khimii, 1969, 5(3), 533-4

Cas no 978-86-9 (4-Tritylphenol)

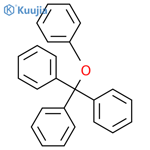

4-Tritylphenol structure

Produktname:4-Tritylphenol

4-Tritylphenol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Tritylphenol

- 4-Triphenylmethylphenol

- (4-hydroxyphenyl)triphenylmethane

- 4-(Triphenylmethyl)phenol

- 4-Hydroxytetraphenylmethane

- 4-Trityl-phenol

- Phenol,4-(triphenylmethyl)

- p-Tritylphenol

- p-Triphenylmethylphenol

- Phenol, 4-(triphenylmethyl)-

- NIPKXTKKYSKEON-UHFFFAOYSA-N

- p-Cresol, .alpha.,.alpha.,.alpha.-triphenyl-

- C25H20O

- NCIOpen2_007452

- 4-[tri(phenyl)methyl]phenol

- Phenol,4-(triphenylmethyl)-

- 4-(2-benzhydrylphenyl)phenol

- NIPKXTKKYSKEON-UHFFFAOYSA-

- ZI

- 4-(Triphenylmethyl)phenol (ACI)

- p-Cresol, α,α,α-triphenyl- (6CI, 7CI, 8CI)

- NSC 39742

- NSC 56593

- EINECS 213-557-1

- YSCH0107

- NSC-39742

- 978-86-9

- MFCD00002364

- NSC56593

- InChI=1/C25H20O/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,26H

- AKOS005447524

- NSC39742

- STK374501

- CS-0156532

- T1654

- AS-56528

- NS00042543

- SCHEMBL218636

- DB-057691

- DTXSID8075172

- 4-Tritylphenol, 97%

- AI3-61705

- CHEMBL1795581

- NSC-56593

-

- MDL: MFCD00002364

- Inchi: 1S/C25H20O/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,26H

- InChI-Schlüssel: NIPKXTKKYSKEON-UHFFFAOYSA-N

- Lächelt: OC1C=CC(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1

- BRN: 2290531

Berechnete Eigenschaften

- Genaue Masse: 336.15100

- Monoisotopenmasse: 336.151415

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 26

- Anzahl drehbarer Bindungen: 4

- Komplexität: 358

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 6.6

- Topologische Polaroberfläche: 20.2

- Oberflächenladung: 0

- Tautomerzahl: 2

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt.

- Dichte: 1.0417 (rough estimate)

- Schmelzpunkt: 283-286 °C (lit.)

- Siedepunkt: 432.9°C (rough estimate)

- Flammpunkt: 224.9±12.0 °C

- Brechungsindex: 1.6380 (estimate)

- PSA: 20.23000

- LogP: 5.77490

- Löslichkeit: Nicht bestimmt

- Dampfdruck: 0.0±1.3 mmHg at 25°C

4-Tritylphenol Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315-H319

- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S37/39

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃

- Risikophrasen:R36/37/38

4-Tritylphenol Zolldaten

- HS-CODE:2907199090

- Zolldaten:

China Zollkodex:

2907199090Übersicht:

290799090 Andere Monophenole. MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

290799090 andere Monophenole MwSt:17.0% Steuerermäßigungssatz:9.0% Aufsichtsbedingungen:keine MFN-Tarif:5.5% Allgemeiner Tarif:30.0%

4-Tritylphenol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1054511-25g |

4-Tritylphenol |

978-86-9 | 98% | 25g |

$190 | 2024-06-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 108545-2G |

4-Tritylphenol |

978-86-9 | 2g |

¥313.28 | 2023-12-10 | ||

| TRC | T795268-500mg |

4-Tritylphenol |

978-86-9 | 500mg |

$ 65.00 | 2022-06-02 | ||

| abcr | AB178135-5 g |

4-Tritylphenol, 98%; . |

978-86-9 | 98% | 5 g |

€83.60 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T87710-1g |

4-Tritylphenol |

978-86-9 | 98% | 1g |

¥78.0 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227172-25g |

4-Tritylphenol |

978-86-9 | 98% | 25g |

¥1942.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227172-1g |

4-Tritylphenol |

978-86-9 | 98% | 1g |

¥104.00 | 2024-04-23 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L06073-25g |

4-Tritylphenol, 98% |

978-86-9 | 98% | 25g |

¥5403.00 | 2023-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227172-5g |

4-Tritylphenol |

978-86-9 | 98% | 5g |

¥388.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227172-100g |

4-Tritylphenol |

978-86-9 | 98% | 100g |

¥6288.00 | 2024-04-23 |

4-Tritylphenol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Phosphorazidic acid, diethyl ester Solvents: Dimethylformamide , Toluene ; 30 min, rt; 3 h, reflux

1.2 Reagents: Potassium hydroxide Solvents: Glycerol , Ethanol , Water ; 2 h, reflux

1.3 Reagents: Citric acid Solvents: Water ; pH 5

1.2 Reagents: Potassium hydroxide Solvents: Glycerol , Ethanol , Water ; 2 h, reflux

1.3 Reagents: Citric acid Solvents: Water ; pH 5

Referenz

- High-yielding cleavage of (aryloxy) acetates, European Journal of Organic Chemistry, 2008, (2), 337-342

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

1.1 Catalysts: stereoisomer of Bis(η5-2,4-cyclopentadien-1-yl)(tetrahydrofuran)bis(1,1,1-triflu… Solvents: (Trifluoromethyl)benzene ; 0.75 h, 60 °C

Referenz

- Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis, Catalysis Science & Technology, 2021, 11(22), 7420-7430

Synthetic Routes 10

Reaktionsbedingungen

Referenz

- Tritylation of aminobenzenethiols, Journal of the Chemical Society [Section] C: Organic, 1969, (10), 1436-7

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Acetic acid ; 10 h, reflux

Referenz

- Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent, International Journal of Molecular Sciences, 2022, 23(22),

Synthetic Routes 12

Synthetic Routes 13

Reaktionsbedingungen

Referenz

- Flying-seed-like liquid crystals 2: unprecedented guidelines to obtain liquid crystalline compounds, Journal of Materials Chemistry, 2012, 22(29), 14418-14425

Synthetic Routes 14

Reaktionsbedingungen

Referenz

- The rearrangement of N-triarylmethyl anilines to their p-triarylmethyl derivatives, Bulletin des Societes Chimiques Belges, 1996, 105(12), 759-768

4-Tritylphenol Raw materials

- (chlorodiphenylmethyl)benzene

- Triphenyl methanol

- 1,1'',1''''-(phenoxymethanetriyl)tribenzene

- Acetic acid, 2-[4-(triphenylmethyl)phenoxy]-

4-Tritylphenol Preparation Products

4-Tritylphenol Verwandte Literatur

-

Xiaofei Jing,Donglei Zou,Peng Cui,Hao Ren,Guangshan Zhu J. Mater. Chem. A 2013 1 13926

-

2. 114. Competition between aniline and phenol for a triphenylmethyl cationGabriel Chuchani J. Chem. Soc. 1961 575

-

Mikhail V. Skorobogatyi,Alexei V. Ustinov,Irina A. Stepanova,Anna A. Pchelintseva,Anna L. Petrunina,Valeriya L. Andronova,Georgi A. Galegov,Andrei D. Malakhov,Vladimir A. Korshun Org. Biomol. Chem. 2006 4 1091

-

Karolina M. Tomczyk,Mateusz Wo?ny,S?awomir Domaga?a,Agnieszka Wi?ckowska,Joanna Paw?owska,Krzysztof Wo?niak,Bohdan Korybut-Daszkiewicz New J. Chem. 2017 41 6004

-

Samuel Guieu,Francisco Cardona,Jo?o Rocha,Artur M. S. Silva New J. Chem. 2014 38 5411

978-86-9 (4-Tritylphenol) Verwandte Produkte

- 1571-75-1(Bisphenol AP)

- 1844-01-5(4,4'-Dihydroxytetraphenylmethane)

- 80-05-7(Bisphenol A)

- 2167-51-3(Bisphenol P)

- 1478-61-1(2,2-Bis-(4-hydroxyphenyl)hexafluoropropane)

- 599-64-4(4-Cumylphenol)

- 705-60-2((2-Nitropropenyl)benzene)

- 1138-52-9(3,5-Di-tert-butylphenol)

- 585-34-2(3-Tert-Butylphenol)

- 103-90-2(Acetaminophen)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:978-86-9)4-Tritylphenol

Reinheit:99%

Menge:25g

Preis ($):188.0